4-Isocyanatobenzophenone

Vue d'ensemble

Description

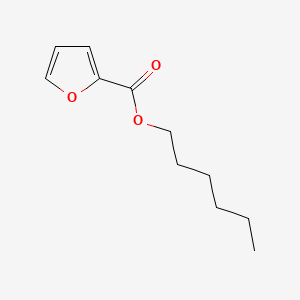

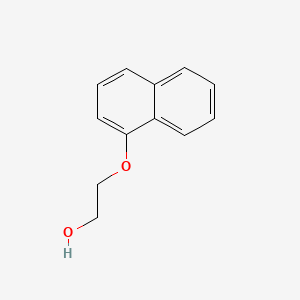

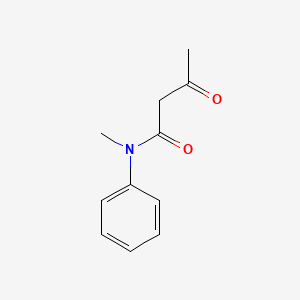

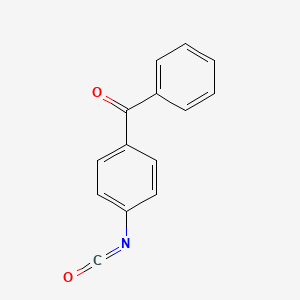

4-Isocyanatobenzophenone is an organic compound with the linear formula C6H5C(O)C6H4NCO . It has a molecular weight of 223.23 . It is typically used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-Isocyanatobenzophenone consists of two phenyl rings connected by a carbonyl group, with an isocyanate group attached to one of the phenyl rings . The InChI string is1S/C14H9NO2/c16-10-15-13-8-6-12(7-9-13)14(17)11-4-2-1-3-5-11/h1-9H . Physical And Chemical Properties Analysis

4-Isocyanatobenzophenone is a solid with a melting point of 69-73°C . It has a topological polar surface area of 46.5 Ų and a complexity of 306 .Applications De Recherche Scientifique

Chemical Derivatization in Mass Spectrometry

A study used chemical derivatization to enhance the detection of 4-hydroxybenzoates and their metabolites in human keratinocyte cells exposed to UV radiation. This method is applicable for high-throughput screening of 4-hydroxybenzoate in commercial products (Lee et al., 2017).

Synthesis of Macrocyclic Compounds

4,4-Dihydroxybenzophenone was used as a precursor for synthesizing tetraoxacyclophanes containing benzophenone units. The study explored the crystal structures and spectral properties of these compounds, important in the development of new materials (Kuś & Jones, 2000).

Phenol to Benzoate Transformation

Research on the anaerobic transformation of phenol to benzoate investigated the mechanism of transformation using isomeric fluorophenols (Genthner, Townsend, & Chapman, 1989).

Neuroprotective and Anti-Inflammatory Effects

A study compared the neuroprotective and antineuroinflammatory effects of phenolic acids, metabolites of 4-hydroxybenzoic acid, indicating potential for treating neurodegeneration (Winter et al., 2017).

Behavior Under High Pressure

The behavior of 4-aminobenzophenone, an organic NLO chromophore, under high pressure was investigated, revealing significant structural changes correlated with its second harmonic generation (Marelli et al., 2011).

Heterogeneous Light-Induced Ozone Processing

A study focused on the products following simultaneous ozone processing and light irradiation on particles coated with 4-phenoxyphenol and 4-carboxybenzophenone, important for understanding atmospheric reactions (Net et al., 2009).

Lewis Acid Catalysis

Research on the reaction of isocyanides with o-aminobenzophenones explored the formation of 4-aryl-4-hydroxy-3,4-dihydroquinazolines, which is significant in organic synthesis (Krasavin, Busel, & Parchinsky, 2009).

Thermoset Networks from Dicyanates

A study synthesized mesogenic dicyanates, including 4-cyanatophenyl 4-cyanatobenzoate, and investigated their curing to form s-triazine thermoset networks, relevant in materials science (Mormann & Zimmermann, 1996).

Elimination of Hydrogen Cyanide

Research on diphenylmethyl thiocyanates explored the elimination of hydrogen cyanide, including 4-chloro- and 3-methoxy-derivatives, significant for understanding thiocarbonyl elimination mechanisms (Ceccon et al., 1969).

Synthesis of Anti-Inflammatory Agents

A study on trapping isocyanate from Curtius rearrangement for synthesizing anti-inflammatory and analgesic agents highlights the pharmaceutical applications of isocyanate derivatives (Fakhr et al., 2009).

Electrochemical Biosensor Platforms

The electropolymerization of hydroxybenzoic acid isomers for biosensor applications in pesticide detection was explored, indicating the electrochemical relevance of such compounds (Silva et al., 2020).

Photochemical Reactions of Glycylglycine

Research on the photochemical reaction between glycylglycine and triplet 4-carboxybenzophenone in aqueous solution contributes to understanding photochemical processes in biological systems (Morozova & Yurkovskaya, 2008).

Mécanisme D'action

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

4-Isocyanatobenzophenone, like other isocyanates, reacts with compounds that have active hydrogen atoms. The isocyanate group (-NCO) is highly reactive and can form a variety of products depending on the compound it reacts with .

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized, and excreted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Isocyanatobenzophenone. For instance, the presence of compounds with active hydrogen atoms can lead to reactions with the isocyanate group. Additionally, factors such as temperature and pH can influence the reactivity of the isocyanate group .

Propriétés

IUPAC Name |

(4-isocyanatophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-10-15-13-8-6-12(7-9-13)14(17)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUAWYNSKSCNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306510 | |

| Record name | 4-Isocyanatobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanatobenzophenone | |

CAS RN |

63648-38-4 | |

| Record name | 63648-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isocyanatobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.